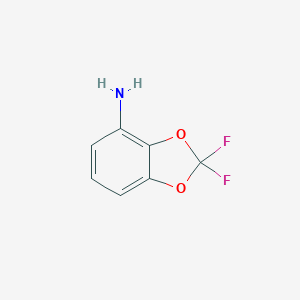

4-Amino-2,2-difluoro-1,3-benzodioxole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole and related derivatives often involves strategic functionalization of the benzodioxole moiety to introduce amino and difluoro groups. Techniques include lithiation followed by reactions with electrophiles for introducing various functional groups, demonstrating the compound's versatility as a precursor for further chemical transformations (Schlosser, Gorecka, & Castagnetti, 2003).

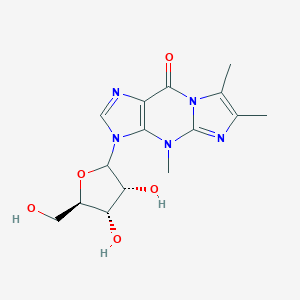

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a planar benzodioxole ring system with electron-withdrawing difluoro substituents that influence the electronic distribution across the molecule. This structural arrangement is pivotal for the compound's chemical behavior and reactivity (Meng, Hou, Yu, & Gao, 2011).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including interactions with electrophiles and nucleophiles. Its reactivity is significantly influenced by the difluoro groups, which increase acidity and electrophilic character, facilitating nucleophilic substitution reactions and the formation of new chemical bonds (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Physical Properties Analysis

The physical properties of this compound include its crystalline structure, melting points, and solubility. These characteristics are crucial for determining its suitability in various applications and for understanding its behavior in different environments. The compound's stability and crystalline structure are particularly relevant for its storage and handling (Mabied, Shalaby, Zayed, El-Kholy, & Farag, 2014).

Applications De Recherche Scientifique

Synthèse Organique

“4-Amino-2,2-difluoro-1,3-benzodioxole” est utilisé en synthèse organique . Ce composé peut être utilisé comme un élément constitutif dans la synthèse de divers composés organiques, contribuant à la diversité et à la complexité des molécules organiques.

Chimie Médicinale

Dans le domaine de la chimie médicinale, “this compound” peut être utilisé comme un échafaudage pour développer de nouveaux médicaments. La structure unique de ce composé peut être utilisée pour concevoir et synthétiser de nouveaux médicaments qui ciblent des cibles biologiques spécifiques, telles que les infections bactériennes et fongiques.

Science Agricole

“this compound” a également des applications potentielles en science agricole. Il peut être utilisé dans le développement de nouveaux produits agrochimiques, tels que les pesticides et les herbicides, pour améliorer le rendement des cultures et la résistance aux ravageurs et aux maladies.

Nanotechnologie

Dans le domaine de la nanotechnologie, “this compound” peut être utilisé dans la synthèse de nanomatériaux. Les propriétés uniques de ce composé peuvent contribuer au développement de nouveaux nanomatériaux aux performances et fonctionnalités améliorées.

Synthèse d'Inhibiteurs de Kv3

“this compound” est utilisé dans la synthèse d'inhibiteurs de Kv3 . Les inhibiteurs de Kv3 sont des médicaments qui inhibent le canal potassique Kv3, qui joue un rôle crucial dans le fonctionnement du système nerveux .

Préparation des Inhibiteurs de la Rénine

Ce composé est également utilisé dans la préparation des inhibiteurs de la rénine . Les inhibiteurs de la rénine sont des médicaments qui inhibent l'enzyme rénine, qui joue un rôle clé dans la régulation de la pression artérielle .

Safety and Hazards

When handling 4-Amino-2,2-difluoro-1,3-benzodioxole, it is recommended to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that this compound is used in organic synthesis .

Mode of Action

The mode of action of 4-Amino-2,2-difluoro-1,3-benzodioxole involves its interaction with the enzyme toluene dioxygenase, which is found in Pseudomonas putida F1 . This enzyme oxidizes the compound to DFBD-4,5-dihydrodiol .

Biochemical Pathways

The biochemical pathway involves the oxidation of this compound to DFBD-4,5-dihydrodiol by toluene dioxygenase . The dihydrodiol can then be further oxidized to 4,5-dihydroxy-DFBD via the dihydrodiol dehydrogenase from P. putida F1 . The dihydrodiol dehydrates with acid to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD .

Result of Action

The result of the action of this compound is the production of 4-hydroxy-DFBD and 5-hydroxy-DFBD . These metabolites retain the difluoromethylene group .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it should be stored in cool, dry conditions in a sealed container and is incompatible with oxidizing agents . It’s also important to note that the compound is used in organic synthesis, and its action may vary depending on the specific conditions of the reaction .

Propriétés

IUPAC Name |

2,2-difluoro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKYXZKSIARLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371682 | |

| Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106876-54-4 | |

| Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-dioxaindan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

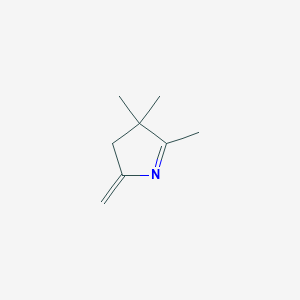

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)